Prednisolone 21-Sulfate Sodium Salt
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H,26,27,28);/q;+1/p-1/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWZNVWFOGRESW-WDCKKOMHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NaO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3664-95-7 | |
| Record name | Prednisolone sodium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003664957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregna-1,4-diene-3,20-dione, 11,17-dihydroxy-21-(sulfooxy)-, monosodium salt, (11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE SODIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5M3C09LEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies of Prednisolone 21 Sulfate Sodium Salt
Synthetic Pathways for Prednisolone (B192156) 21-Sulfate Sodium Salt Production
The creation of Prednisolone 21-Sulfate Sodium Salt primarily involves the introduction of a sulfate (B86663) group at the C21-hydroxyl position of the prednisolone molecule. This modification significantly increases the hydrophilicity of the steroid. nih.gov
Esterification and Sulfation Techniques
The most established method for synthesizing this compound is through the sulfation of the primary alcohol on the C21 position of the parent steroid, prednisolone. A common and effective reagent for this transformation is the sulfur trioxide pyridine (B92270) complex (SO₃·py). researchgate.netwikipedia.orglifechempharma.comsigmaaldrich.com This complex is favored for its relative mildness, which helps to avoid unwanted side reactions. The reaction involves treating prednisolone with the SO₃·py complex in a suitable solvent, such as pyridine or chloroform, to form the sulfate ester. researchgate.netwikipedia.org The subsequent introduction of a sodium salt, typically through a reaction with sodium bicarbonate, yields the final product.
The general reaction can be summarized as: ROH + C₅H₅NSO₃ → [C₅H₅NH]⁺[ROSO₃]⁻
This method is not only used for simple alcohols but also for more complex molecules like steroids, where selectivity is key. sigmaaldrich.com
Novel Synthetic Routes for Enhanced Yield and Purity
To overcome the challenges associated with traditional synthesis, such as long reaction times and the formation of multiple products, novel methods are being explored.
Enzymatic Sulfation: Biocatalytic approaches using sulfotransferases offer high selectivity. nih.govnih.gov These enzymes, in the presence of a sulfate donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS), can precisely sulfate the C21-hydroxyl group of corticosteroids. nih.govnih.gov Studies on rat liver cytosol have identified glucocorticoid sulfotransferases that specifically produce corticosterone-21-sulfate, suggesting that similar enzymes could be applied to prednisolone. nih.gov This method promises high purity and operation under mild conditions, though scalability can be a challenge.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to dramatically accelerate chemical reactions. nih.govrsc.org For the sulfation of organic molecules, including those with multiple hydroxyl groups, microwave-assisted synthesis can reduce reaction times from hours to minutes and improve yields. nih.govnih.gov This approach, often still utilizing reagents like the SO₃·py complex, offers a green and efficient alternative to conventional heating, tolerating a range of functional groups and proving suitable for both small-scale and scaled-up production. nih.govsigmaaldrich.com
Comparison of Synthetic Approaches
The selection of a synthetic pathway depends on factors like desired yield, purity, scalability, and cost. Each method presents a unique set of advantages and disadvantages.
| Synthetic Approach | Efficiency & Speed | Purity & Selectivity | Scalability | Key Considerations |
| Conventional Sulfation (SO₃·py) | Moderate; can require several hours. nih.gov | Good selectivity for primary alcohols, but purification may be needed. | Highly scalable and widely used in industrial processes. nih.gov | Well-established, reliable, uses common reagents. |
| Enzymatic Sulfation | Can be slower and require specific enzyme sourcing/production. | Very high; enzymes offer excellent regio- and stereoselectivity. nih.gov | Can be challenging and costly to scale up for large-scale production. | Environmentally friendly, operates under mild conditions. |
| Microwave-Assisted Synthesis | High; significantly reduces reaction times (minutes vs. hours). nih.gov | Can lead to high yields and purity, minimizing side products. nih.govnih.gov | Linearly scalable, though requires specialized microwave equipment. nih.gov | Energy-efficient and aligns with green chemistry principles. rsc.org |
Derivatization for Research Applications
Modifying this compound through derivatization is crucial for its use in advanced research, such as in metabolic studies and targeted drug delivery.
Isotopic Labeling (e.g., Prednisolone-d8 21-Sulfate Sodium Salt)
Isotopically labeled compounds are indispensable tools in pharmacokinetic research and quantitative analysis. The deuterium-labeled version, Prednisolone-d8 21-Sulfate Sodium Salt, serves as an ideal internal standard for mass spectrometry-based assays. medchemexpress.cominvivochem.com
The synthesis of this labeled compound first involves the preparation of deuterated prednisolone (Prednisolone-d8). medchemexpress.com This process incorporates stable heavy isotopes of hydrogen into the prednisolone molecule. medchemexpress.com The introduction of deuterium (B1214612) can potentially alter the pharmacokinetic and metabolic profiles of a drug, a phenomenon studied for its therapeutic implications. invivochem.com Once the deuterated prednisolone is synthesized, the C21-hydroxyl group is sulfated and converted to the sodium salt using the methods described previously. The resulting Prednisolone-d8 21-Sulfate Sodium Salt can be used to accurately quantify its unlabeled counterpart in biological samples.
Conjugation Strategies (e.g., with polymers like chondroitin (B13769445) sulfate)
Conjugating this compound to polymers is a key strategy in developing advanced drug delivery systems. This approach aims to improve the drug's stability, solubility, and target specificity. nih.govui.ac.idcreative-biostructure.com
Chondroitin sulfate, a natural polysaccharide, is a particularly attractive polymer for this purpose. nih.govnih.gov It can be utilized to create prodrugs that target drugs to the colon. nih.gov The general strategy involves forming a covalent bond between the drug and the polymer. This can be achieved through various chemical methods, often involving linkers to connect the two molecules. nih.gov For instance, an ester bond can be formed between a hydroxyl group on the drug and a carboxylic acid group on the polymer. nih.gov The resulting polymer-drug conjugate is designed to release the active drug under specific physiological conditions, such as the enzymatic environment of the colon. nih.gov
Glycine (B1666218) Linker Utilization in Conjugate Synthesis
The synthesis of prednisolone conjugates often employs linkers to connect the drug to a carrier molecule, thereby modifying its characteristics. Glycine, a simple amino acid, has been effectively used as such a linker. jst.go.jp A common strategy is to create a macromolecular prodrug, for instance, by linking prednisolone (PD) to chondroitin sulfate (CS). jst.go.jpnih.gov
The synthetic process typically involves a two-step approach:
Derivatization of Prednisolone : Prednisolone is first converted to its N-trityl-glycine ester (Tr-GP). This is followed by a detritylation step to yield the glycine ester of prednisolone (GP). jst.go.jpnih.gov
Conjugation : The newly formed GP is then condensed with a macromolecule, such as chondroitin sulfate, using a water-soluble carbodiimide (B86325) as a coupling agent. jst.go.jpnih.gov This reaction results in the final conjugate (e.g., CS-GP), which in one study contained a prednisolone content of 2.24% (w/w). jst.go.jpnih.gov
This method creates a covalent bond between the drug and the carrier via the glycine spacer, which can be designed to release the active drug under specific physiological conditions. nih.gov The release of prednisolone from such conjugates often follows pseudo-first-order kinetics. nih.gov
Nanogel Formation and Characterization
Nanogels represent an advanced drug delivery platform for prednisolone, leveraging self-assembly of polymer-drug conjugates. nih.gov These three-dimensional, nano-sized hydrogel networks are formed from either physical or chemical crosslinking of polymers and can swell in water without dissolving. nih.gov
The formation of prednisolone nanogels can be achieved by first synthesizing conjugates of glycyl-prednisolone (GP) with natural anionic polysaccharides like alginic acid (AL) or hyaluronic acid (HA) through carbodiimide coupling. nih.gov The resulting conjugates (AL-GP or HA-GP) are then used to form nanogels. nih.gov A common method for nanogel preparation is the evaporation of an organic solvent (e.g., THF) from a conjugate solution in a THF/water mixture. nih.gov This process causes the hydrophobic drug molecules to self-assemble, leading to the formation of nanogels. nih.gov
Characterization of these nanostructures is crucial for their development. Key parameters evaluated include:
Particle Size and Polydispersity Index (PDI) : Dynamic light scattering (DLS) is used to determine the size of the nanogel particles and the uniformity of their size distribution (PDI). nih.govsbmu.ac.ir Studies have reported prednisolone nanoparticles with sizes ranging from 50.8 nm to 364.7 nm. kashanu.ac.ir
Thermodynamic Stability : Formulations are checked for physical stability, ensuring no phase separation occurs over time. sbmu.ac.irresearchgate.net
Drug Loading and Entrapment Efficiency : These parameters quantify the amount of drug successfully incorporated into the nanogel structure. sbmu.ac.ir
In Vitro Release : The release profile of prednisolone from the nanogels is studied under different pH conditions. For example, in one study, approximately 60% of the drug was released over 48 hours at a physiological pH of 7.4, with a slower release at a more acidic pH of 6. nih.gov
The table below summarizes characterization data for various prednisolone hybrid nanogel formulations.
| Formulation Code | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|
| HN1 | 150.3 | 0.215 | 85.6 | 4.28 |
| HN2 | 165.8 | 0.230 | 88.2 | 4.41 |
| HN3 | 172.4 | 0.241 | 90.1 | 4.50 |
| HN4 | 180.1 | 0.255 | 84.5 | 4.22 |
| HN5 | 195.6 | 0.268 | 87.3 | 4.36 |
| HN6 | 210.2 | 0.275 | 89.5 | 4.47 |
| HN7 | 225.4 | 0.289 | 83.7 | 4.18 |
| HN8 | 240.9 | 0.301 | 86.4 | 4.32 |
| HN9 | 255.1 | 0.312 | 88.9 | 4.44 |
Data in the table is representative of typical findings in nanogel characterization studies and is for illustrative purposes.
Synthesis of Related Prednisolone Derivatives (e.g., 21-hemisuccinate, 21-m-sulfobenzoate)
The modification of the 21-hydroxyl group of prednisolone is a common strategy to create prodrugs with altered solubility and pharmacokinetic profiles.
Prednisolone 21-Hemisuccinate
This derivative is a hemiester resulting from the formal condensation of the 21-hydroxy group of prednisolone with one of the carboxyl groups of succinic acid. nih.gov The synthesis can be performed by reacting prednisolone with succinic anhydride. One reported method involves stirring the reaction mixture in the presence of triethylamine (B128534) at room temperature for several hours. google.com The product, Prednisolone 21-hemisuccinate, precipitates as crystals and can be purified by recrystallization from a solvent mixture like ethyl acetate (B1210297) and acetone, with reported yields as high as 96%. google.com It is important to note that this derivative can undergo intramolecular transformation to the 17-hemisuccinate isomer. nih.gov
Prednisolone 21-m-Sulfobenzoate Sodium Salt
This compound, also known as Prednisolone sodium metasulfobenzoate, can be prepared through at least two different synthetic routes drugfuture.com:
Route 1 : This method starts with the sulfonation of benzoic acid using hot chlorosulfonic acid to produce 3-carboxybenzenesulfonyl chloride. This intermediate is then converted to its pyridine complex before being coupled with prednisolone to form the 21-sulfobenzoate ester. The final step involves treating the ester with aqueous sodium hydroxide (B78521) (NaOH) to isolate the desired sodium salt. drugfuture.com
Route 2 : An alternative pathway involves the condensation of prednisolone 21-methanesulfonate with sodium 3-sulfobenzoate in a dimethylformamide/water (DMF/H2O) solvent system. The resulting product is then converted to the sodium salt by treatment with aqueous sodium acetate. drugfuture.com
These synthetic modifications at the 21-position are critical for developing prednisolone derivatives with tailored properties for specific applications.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. For Prednisolone (B192156) 21-Sulfate Sodium Salt, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide critical information on the connectivity and chemical environment of each atom.
¹H NMR Characterization
The introduction of the sulfate (B86663) group at the C21 position significantly influences the chemical shift of the adjacent protons. The C21 protons, which appear as a doublet in Prednisolone, would experience a downfield shift in the sulfated derivative due to the electron-withdrawing effect of the sulfate group. This shift is a key indicator of substitution at this position. The rest of the steroid nucleus protons would likely exhibit chemical shifts and coupling constants similar to those of Prednisolone.
Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in Prednisolone 21-Sulfate Sodium Salt (based on Prednisolone data)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-1 | ~7.32 | d | Olefinic proton in the A ring. |
| H-2 | ~6.16 | d | Olefinic proton in the A ring. |
| H-4 | ~5.92 | s | Olefinic proton in the A ring. |
| H-11 | ~4.50 | m | Proton attached to the carbon bearing the hydroxyl group. |
| H-18 | ~0.77 | s | Methyl protons of the C-18 angular methyl group. |
| H-19 | ~1.39 | s | Methyl protons of the C-19 angular methyl group. |
| H-21 | >4.7 | d | Expected downfield shift compared to Prednisolone (~4.68 ppm) due to the sulfate group. |
This table is interactive. Users can sort columns by clicking on the headers.
¹³C NMR Characterization
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Similar to the ¹H NMR, the sulfation at C21 is the most significant structural modification compared to Prednisolone.
The C21 carbon in this compound is expected to show a noticeable downfield shift in its ¹³C NMR spectrum compared to the parent compound. This is due to the deshielding effect of the electronegative sulfate group. The chemical shifts of the other carbons in the steroid skeleton are anticipated to be largely comparable to those of Prednisolone.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound (based on Prednisolone data)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-3 | ~186.0 | Carbonyl carbon in the A ring. |
| C-5 | ~168.0 | Olefinic carbon in the A ring. |
| C-1 | ~156.0 | Olefinic carbon in the A ring. |
| C-2 | ~128.0 | Olefinic carbon in the A ring. |
| C-4 | ~122.0 | Olefinic carbon in the A ring. |
| C-17 | ~90.0 | Quaternary carbon bearing a hydroxyl group. |
| C-11 | ~70.0 | Carbon bearing a hydroxyl group. |
| C-21 | >69.0 | Expected downfield shift compared to Prednisolone (~68.5 ppm) due to the sulfate group. |
| C-20 | ~209.0 | Carbonyl carbon in the side chain. |
| C-18 | ~16.0 | C-18 angular methyl carbon. |
| C-19 | ~21.0 | C-19 angular methyl carbon. |
This table is interactive. Users can sort columns by clicking on the headers.
2D NMR Techniques for Elucidating Connectivities
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of this compound.
COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations between the olefinic protons in the A-ring (H-1, H-2, and H-4) and the intricate network of couplings within the B, C, and D rings would be clearly visualized. This would help in assigning the proton signals of the steroid backbone.
HMBC: An HMBC experiment would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the point of sulfation. A clear correlation between the C21 protons and the C20 carbonyl carbon, as well as with the sulfur atom (if observed, though less common), would definitively confirm the position of the sulfate group. Furthermore, correlations from the angular methyl protons (H-18 and H-19) to the surrounding quaternary carbons would solidify the assignment of the carbon skeleton.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Vibrational Mode Analysis of Sulfate and Steroid Moieties
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to both the steroid nucleus and the sulfate ester group. The spectrum of Prednisolone shows characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
The addition of the sulfate group introduces new, strong absorption bands. The key vibrational modes for the sulfate moiety are:
S=O Asymmetric Stretching: Expected to appear as a strong band in the region of 1210-1270 cm⁻¹.
S=O Symmetric Stretching: Expected to appear as a strong band in the region of 1030-1060 cm⁻¹.
S-O Stretching: Expected to be found in the 800-900 cm⁻¹ region.
The presence of these strong absorption bands, in addition to the characteristic steroid absorptions, would provide definitive evidence for the structure of this compound.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C=O (ketone) | Stretching | 1690-1720 |
| C=C (conjugated) | Stretching | 1600-1680 |
| S=O | Asymmetric Stretching | 1210-1270 |
| S=O | Symmetric Stretching | 1030-1060 |
| C-O | Stretching | 1000-1300 |
| S-O | Stretching | 800-900 |
This table is interactive. Users can sort columns by clicking on the headers.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, MS is crucial for confirming the molecular weight and for studying its fragmentation patterns.
Due to the presence of the negatively charged sulfate group, negative ion mode electrospray ionization (ESI) is typically employed. The mass spectrum would be expected to show a prominent molecular ion peak corresponding to the [M-Na]⁻ ion.
A key fragmentation pathway for sulfated steroids is the loss of the sulfate group (SO₃) or the entire sulfoxy group (HSO₄⁻). In the case of this compound, tandem mass spectrometry (MS/MS) experiments would likely show a characteristic neutral loss of 80 Da (SO₃) from the molecular ion. This fragmentation is a hallmark of sulfate esters and provides strong evidence for the presence of this functional group. Further fragmentation of the resulting ion would then correspond to the fragmentation pattern of the prednisolone cation, providing confirmation of the steroid backbone structure.
X-ray Crystallography for Solid-State Structure Determination (Hypothetical if data available)
While specific crystal structure data for this compound is not widely available in the reviewed literature, the parent compound, prednisolone, is known to exist in several crystalline phases, including two anhydrous polymorphs (Form I and Form II) and a sesquihydrate. nih.gov
Hypothetically, a single-crystal X-ray diffraction analysis of this compound would reveal:
The exact conformation of the steroid's four-ring system.
The geometry and bonding of the 21-sulfate group.
The coordination of the sodium cation with the sulfate and potentially other oxygen atoms in the molecule or with water molecules in the crystal lattice.
The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing arrangement.
This structural information is invaluable for understanding the compound's physicochemical properties, such as solubility and stability, and for confirming its absolute stereochemistry.
Mechanistic Studies on Compound Stability and Transformation in Vitro and Ex Vivo Models
Chemical Stability in Simulated Biological Environments (pH, Temperature)
The viability of Prednisolone (B192156) 21-Sulfate Sodium Salt (PDS) as an orally administered prodrug hinges on its ability to withstand the harsh chemical environments of the upper gastrointestinal tract. Research has demonstrated that PDS exhibits significant chemical stability under various pH conditions designed to simulate the stomach and small intestine. nih.govnih.gov
In vitro studies have shown that PDS remains stable when incubated in buffer solutions at pH 1.2, 4.5, 6.8, and 8.0. nih.gov Furthermore, its stability was maintained upon incubation with the contents of the stomach and small intestine, indicating that the compound can pass through these regions intact. nih.govnih.gov This stability is a crucial attribute for a prodrug intended to release its active component in the lower gastrointestinal tract. The introduction of the sulfate (B86663) ester as a sodium salt increases the hydrophilicity of the molecule, which is expected to limit its absorption in the upper gastrointestinal tract. nih.gov
Table 1: Chemical Stability of Prednisolone 21-Sulfate Sodium Salt in Simulated Gastrointestinal Conditions
| Simulated Environment | pH | Stability | Reference |
| Gastric Fluid | 1.2 | Stable | nih.govnih.gov |
| Duodenal Fluid | 4.5 | Stable | nih.gov |
| Jejunal/Ileal Fluid | 6.8 | Stable | nih.govnih.gov |
| Terminal Ileal Fluid | 8.0 | Stable | nih.gov |
| Stomach Contents | Not Specified | Stable | nih.govnih.gov |
| Small Intestine Contents | Not Specified | Stable | nih.govnih.gov |
Enzymatic Hydrolysis and Biotransformation Pathways
The conversion of the prodrug PDS to its active form, prednisolone, is a critical step in its mechanism of action. This biotransformation is primarily achieved through enzymatic hydrolysis.
Role of Microbial Sulfatases in Colon-Specific Release
The targeted release of prednisolone in the colon is a key design feature of the PDS prodrug. This is accomplished through the action of sulfatases, enzymes that are abundant in the microbial environment of the colon. nih.gov These bacterial enzymes cleave the sulfate group from the PDS molecule, liberating the active prednisolone. nih.govnih.gov This enzymatic action is specific to the colonic region, as the upper intestine lacks the high concentration of these microbial sulfatases. nih.govnih.gov This targeted release mechanism is intended to concentrate the therapeutic action of prednisolone in the colon, which is desirable for the treatment of inflammatory conditions of this region.
Identification of Metabolites and Transformation Products
The primary and intended metabolite of PDS hydrolysis is prednisolone. nih.govnih.gov In vitro studies using the cecal contents of rats have confirmed the production of prednisolone following the incubation of PDS. nih.govnih.gov
However, further biotransformation of the newly formed prednisolone can occur within the colonic environment. It has been observed that after reaching a maximum concentration, the levels of prednisolone begin to decrease. nih.govnih.gov This subsequent decrease is suggestive of further metabolic processes, with research indicating a reduction of the A-ring of the prednisolone molecule as a likely pathway. nih.gov When prednisolone itself was incubated with cecal contents, its concentration also decreased, supporting the occurrence of this reductive metabolism. nih.gov
Kinetic Studies of Hydrolysis and Prodrug Activation
The kinetics of PDS hydrolysis and the subsequent activation to prednisolone have been investigated in ex vivo models using rat cecal contents. These studies provide insight into the rate at which the prodrug is converted to its active form in a simulated colonic environment.
Upon incubation with cecal contents, the concentration of PDS decreases over time as it is hydrolyzed. In one study, PDS levels were reduced to 9.6% of the initial dose after 10 hours of incubation. nih.gov Concurrently, the concentration of the active metabolite, prednisolone, increases, reaching a maximum of 54% of the initial PDS dose within 6 hours. nih.gov After this peak, the concentration of prednisolone begins to decline, likely due to the aforementioned reductive metabolism. nih.govnih.gov
Table 2: In Vitro Conversion of this compound in Rat Cecal Contents
| Time (hours) | Remaining this compound (% of initial dose) | Produced Prednisolone (% of initial dose) | Reference |
| 6 | Not Specified | 54 (maximum) | nih.gov |
| 10 | 9.6 | Decreased from maximum | nih.gov |
Cellular Uptake and Intracellular Processing in Model Systems
As of the current available scientific literature, no specific studies have been published detailing the cellular uptake and intracellular processing of this compound in Caco-2 cell models. While Caco-2 cells are a standard in vitro model for predicting human intestinal permeability of drugs, research has not yet been extended to investigate the specific transport characteristics of this prednisolone prodrug.
Analytical Methodologies for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the analysis of Prednisolone (B192156) 21-Sulfate Sodium Salt and related compounds. nih.govnih.govacs.org Its high resolving power and sensitivity make it ideal for separating complex mixtures and quantifying individual components.
Reversed-Phase HPLC for Separation of Prednisolone and Related Substances
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of prednisolone and its derivatives. nih.govnih.gov In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.govnih.govacs.org This allows for the effective separation of steroids with minor structural differences.
A significant challenge in the analysis of prednisolone is the separation of its structurally similar impurity, hydrocortisone (B1673445), which differs only by a double bond at the C-1 position. nih.govnih.govacs.orgresearchgate.net Achieving baseline separation between these two compounds is critical and is heavily influenced by the choice of the C18 column and the instrumental parameters. nih.govresearchgate.net To overcome this, optimized gradient mobile phase systems are often employed. For instance, a gradient system consisting of acetonitrile (B52724), tetrahydrofuran, and water has been successfully used to achieve baseline separation. nih.govnih.govresearchgate.net
An improved stability-indicating RP-HPLC method was developed for the analysis of prednisolone and its related substances. nih.gov The optimized separation was achieved on a Phenomenex Gemini C18 column (150 mm × 4.6 mm, 3 μm) with a gradient mobile phase of acetonitrile/tetrahydrofuran/water and acetonitrile/water, with UV detection at 254 nm. nih.govnih.govresearchgate.net This method demonstrated baseline separation and was validated according to the International Conference on Harmonisation (ICH) guidelines. nih.govnih.gov
Table 1: Example of a Validated RP-HPLC Method for Prednisolone and Related Substances
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) |
| Mobile Phase | Gradient of Acetonitrile/Tetrahydrofuran/Water and Acetonitrile/Water |
| Detection | UV at 254 nm |
| Flow Rate | 0.8 mL/min |
| LOD | 0.15 μg/mL for Prednisolone |
This table summarizes an exemplary validated RP-HPLC method for the analysis of prednisolone and its related substances, showcasing typical parameters for achieving optimal separation and detection.
Detection Methods (e.g., UV-Vis, Chemiluminescence Detection)
UV-Vis Detection: The most common detection method coupled with HPLC for the analysis of prednisolone and its derivatives is Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govajol.info Prednisolone exhibits a maximum absorbance at approximately 240-246 nm, which is utilized for its quantification. ajol.infojocpr.comresearchgate.net The European Pharmacopoeia monograph for related substances of prednisolone specifies UV detection at 254 nm. nih.govnih.gov
Chemiluminescence Detection: While less common for routine analysis of Prednisolone 21-Sulfate Sodium Salt, chemiluminescence detection offers high sensitivity for specific applications. This method involves a chemical reaction that produces light, and the intensity of the light is proportional to the analyte concentration. Its application would depend on the specific analytical requirements for trace-level detection.
Impurity Profiling (e.g., for synthetic intermediates or degradation products)
Impurity profiling is a critical aspect of quality control for active pharmaceutical ingredients like prednisolone. nih.gov The European Pharmacopoeia lists several specified impurities for prednisolone, including hydrocortisone (impurity A), prednisone (B1679067) (impurity B), and prednisolone acetate (B1210297) (impurity C). nih.gov The developed RP-HPLC methods are designed to separate and quantify these impurities to ensure the quality of the drug substance. nih.govacs.org Forced degradation studies are also performed to identify potential degradation products that may arise under various stress conditions, thus demonstrating the stability-indicating capability of the analytical method. nih.govnih.gov
Gas Chromatography (GC) with Derivatization Techniques
Gas Chromatography (GC) is another powerful technique for steroid analysis, but the analysis of sterol sulfates like this compound is challenging due to their low volatility and thermal instability. nih.govnih.govresearchgate.net Therefore, deconjugation to remove the sulfate (B86663) group and subsequent derivatization are mandatory steps before GC analysis. nih.govnih.govresearchgate.net
Strategies for Sterol Sulfate Derivatization for GC-MS
The analysis of sterol sulfates by GC-MS necessitates a two-step process: deconjugation followed by derivatization. researchgate.net
Deconjugation:
Enzymatic Cleavage: This method uses enzymes to hydrolyze the sulfate ester bond, yielding the free sterol. nih.gov
Chemical Cleavage (Solvolysis): Acidic hydrolysis at elevated temperatures can also be used to deconjugate sterol sulfates. nih.gov A novel protocol for the chemical cleavage of sterol sulfates allows for simultaneous deconjugation and derivatization, simplifying the sample preparation process for GC-MS analysis. nih.govnih.gov
Derivatization: After deconjugation, the free hydroxyl groups of the sterol are derivatized to increase their volatility and improve their chromatographic properties. Common derivatization strategies include:
Trimethylsilyl (TMS) ethers: Formed by reacting the sterol with a silylating agent. nih.govnih.gov
Methyloxime-trimethylsilyl (MO-TMS) derivatives: This involves a two-step derivatization for sterols containing a keto group. nih.govnih.gov
Trifluoroacetyl (TFA) derivatives. nih.govnih.gov
The choice of derivatization reagent depends on the specific sterol and the analytical requirements. nih.govnih.gov GC coupled with mass spectrometry (GC-MS) is an indispensable tool for the untargeted analysis and profiling of steroids. nih.govnih.govresearchgate.net
Capillary Electrophoresis (CE) and other separation techniques
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of charged molecules like steroid sulfates. nih.govnih.gov CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte buffer. clinicallab.comyoutube.com Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be utilized for steroid analysis. nih.govclinicallab.com
For the analysis of steroids, on-line preconcentration techniques can be employed to enhance the sensitivity of CE with UV detection. nih.gov A dynamic pH junction can be used for the selective focusing of weakly acidic steroids, while sweeping with a surfactant can focus and separate moderately hydrophobic steroids. nih.gov Combining these techniques can achieve optimal focusing and resolution of a mixture of different steroid classes. nih.gov Furthermore, derivatization with fluorescent tags like dansylhydrazine can significantly improve the detection limits for steroids in CE with laser-induced fluorescence detection, reaching attomole levels. nih.gov
Quantitative Spectroscopic Methods (e.g., UV-Vis spectrophotometry)
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of this compound. This method is based on the principle that the molecule absorbs light in the UV region of the electromagnetic spectrum due to its specific chemical structure. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law.
The primary chromophore responsible for the UV absorbance of this compound is the α,β-unsaturated ketone in the A-ring of the prednisolone structure. This conjugated system gives rise to a strong absorption maximum (λmax) typically observed in the range of 242 to 246 nm. sielc.comjocpr.com The esterification of the C21 hydroxyl group with a sulfate moiety does not significantly impact this core chromophore, allowing for the adoption of analytical methods developed for the parent compound, prednisolone. sielc.commosuljournals.com
For quantitative analysis, a pure reference standard of this compound is dissolved in a suitable UV-transparent solvent, such as ethanol, methanol, or a mixture of acetonitrile and methanol, to prepare a stock solution. jocpr.commosuljournals.com Serial dilutions are then made to create a series of calibration standards with known concentrations. The absorbance of these standards is measured at the predetermined λmax, and a calibration curve is constructed by plotting absorbance versus concentration. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.
The simplicity, cost-effectiveness, and rapidity of UV-Vis spectrophotometry make it a valuable tool for routine quality control, including the quantification of the active pharmaceutical ingredient in bulk materials. Research has demonstrated the linearity of this method over specific concentration ranges, ensuring accurate and reproducible results. For instance, studies on the parent compound, prednisolone, have established linear relationships between absorbance and concentration in various solvents, which are applicable to its sulfate salt derivative. mosuljournals.comajrconline.orgajrconline.org
Derivative spectrophotometry can also be employed to enhance the specificity of the analysis by resolving overlapping spectral bands from potential impurities or excipients. mosuljournals.com First and second-order derivative spectra can offer more detailed spectral features, potentially allowing for more accurate quantification in complex matrices. mosuljournals.com
The following table summarizes key parameters for the UV-Vis spectrophotometric analysis of the prednisolone chromophore, which is the basis for the quantification of this compound.
| Parameter | Value | Solvent System | Reference |
| Absorption Maximum (λmax) | 242 nm | Absolute Ethanol | mosuljournals.com |
| Absorption Maximum (λmax) | 243 nm | Ethanol | ajrconline.orgajrconline.org |
| Absorption Maximum (λmax) | 246 nm | Acetonitrile:Methanol (30:70) | jocpr.com |
| Molar Extinction Coefficient (εmax) | 13,770 L·mol⁻¹·cm⁻¹ | Absolute Ethanol | mosuljournals.com |
| Linearity Range | 0.36 - 50.46 µg/mL | Absolute Ethanol | mosuljournals.com |
| Linearity Range | 4 - 14 µg/mL | Acetonitrile:Methanol (30:70) | jocpr.com |
| Linearity Range | 2.5 - 20 µg/mL | Ethanol | ajrconline.orgajrconline.org |
| Specific Absorbance (A 1% 1cm) | 415 | Ethanol | ajrconline.org |
Theoretical Applications and Potential Research Avenues
Exploration as a Molecular Probe for Sulfatase Activity Studies
Prednisolone (B192156) 21-sulfate can serve as a valuable molecular probe for investigating the activity of sulfatase enzymes. oup.com Sulfatases are a group of enzymes responsible for hydrolyzing sulfate (B86663) esters, and their activity is crucial in various biological processes, including steroid metabolism. oup.combioscientifica.com By using Prednisolone 21-sulfate as a substrate, researchers can monitor the rate of its conversion back to the active form, prednisolone, thereby quantifying sulfatase activity in different tissues or cellular environments. This can provide insights into the role of sulfatases in both normal physiological functions and in pathological conditions where steroid metabolism is dysregulated.
The stability of Prednisolone 21-sulfate in certain environments, such as the upper gastrointestinal tract, and its subsequent hydrolysis by sulfatases in the colon, has been demonstrated in preclinical studies. nih.govnih.gov This characteristic makes it a potential tool to specifically study colonic sulfatase activity.
Development of Advanced Drug Delivery Systems (Conceptual Design)
The chemical properties of Prednisolone 21-Sulfate Sodium Salt make it an interesting candidate for the conceptual design of advanced drug delivery systems.
The introduction of a sulfate ester at the 21st position significantly increases the water solubility of prednisolone. nih.gov This enhanced hydrophilicity can be leveraged to design drug delivery systems with modified pharmacokinetic profiles. For instance, the increased water solubility can prevent its absorption in the upper gastrointestinal tract, allowing for targeted delivery to the lower intestine. nih.govnih.gov
The following table illustrates the impact of sulfate esterification on the physicochemical properties of prednisolone:
| Property | Prednisolone | This compound |
| Water Solubility | Very slightly soluble fip.orgnihs.go.jp | Freely soluble hres.ca |
| Apparent Partition Coefficient (1-octanol/buffer) | Higher | Lower nih.govnih.gov |
This table is based on data from multiple sources. nih.govnih.govfip.orgnihs.go.jphres.ca
The conversion of the inactive prodrug, Prednisolone 21-sulfate, to the active prednisolone is dependent on the presence of sulfatase enzymes. nih.govnih.gov This enzymatic activation can be exploited for targeted drug delivery. Tissues or cellular environments with high sulfatase activity could serve as specific targets. For example, in the context of inflammatory bowel disease, the high bacterial sulfatase activity in the colon could be harnessed to release prednisolone locally, thereby maximizing its therapeutic effect at the site of inflammation while minimizing systemic exposure. nih.govnih.gov
Research has shown that upon incubation with cecal contents, Prednisolone 21-sulfate is hydrolyzed to produce prednisolone. nih.gov This demonstrates the feasibility of a targeting strategy based on the enzymatic activity present in the colon.
Comparative Studies with Other Steroid Sulfates (e.g., Prednisone (B1679067) 21-Sulfate)
These comparative analyses can elucidate the structure-activity relationships of sulfated steroids and aid in the design of new derivatives with improved therapeutic profiles.
Investigation of the Role of Sulfate Conjugation in Steroid Metabolism Pathways (General)
The study of Prednisolone 21-sulfate contributes to the broader understanding of sulfate conjugation in steroid metabolism. bioscientifica.com Sulfation is a major pathway for the metabolism and inactivation of steroids, converting them into more water-soluble compounds that can be easily excreted. bioscientifica.comhres.canih.gov However, sulfated steroids can also act as a reservoir from which active steroids can be regenerated by the action of sulfatases. bioscientifica.comcas.cz
Advanced Computational and Modeling Studies
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Structure and Energy Landscapes
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of medium-sized molecules like prednisolone (B192156) and its derivatives. DFT calculations, particularly using hybrid functionals such as B3LYP with a 6-311++G(d,p) basis set, have been effectively employed to predict the molecular properties and anti-inflammatory activity of prednisolone. consensus.app These calculations allow for the optimization of the molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional structure and potential energy landscape.
| Computational Parameter | Significance in DFT Analysis |
| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms. |
| Bond Lengths & Angles | Determines the connectivity and spatial relationship between atoms. |
| Dihedral Angles | Defines the conformation and flexibility of the steroid rings. |
| Total Energy | Indicates the overall stability of the molecule. |
Frontier Molecular Orbital Analysis and Band Gap Energies
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
In the context of Prednisolone 21-Sulfate Sodium Salt, the HOMO would likely be localized on the electron-rich regions of the steroid nucleus, while the LUMO would be associated with areas that can accept electrons. The introduction of the sulfate (B86663) group, an electron-withdrawing moiety, is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to prednisolone. This alteration in the electronic structure can influence the molecule's susceptibility to metabolic reactions. DFT calculations can precisely determine the energies of these orbitals and the resulting band gap, offering insights into the electronic transitions and potential for charge transfer within the molecule. acs.org
| Orbital/Parameter | Description | Implication for Reactivity |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | A higher HOMO energy indicates a greater tendency to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | A lower LUMO energy suggests a greater ability to accept electrons. |
| Band Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are not apparent from static structural models. royalsocietypublishing.org These simulations are particularly valuable for understanding the flexibility of the steroid backbone and its interactions with the surrounding environment, such as water molecules.
For corticosteroids like prednisolone, MD simulations have revealed significant conformational mobility, particularly in the three six-carbon rings which can interchange between chair, boat, and twist configurations. royalsocietypublishing.org This flexibility can be a crucial factor in how the molecule interacts with and activates its biological receptors. royalsocietypublishing.org The introduction of the 21-sulfate group in this compound would be expected to alter this dynamic behavior. The hydrophilic sulfate group would strongly interact with water molecules, potentially influencing the conformational preferences of the entire molecule. MD simulations can model these solvent interactions explicitly, predicting how the hydration shell around the molecule affects its structure and dynamics. Such simulations can be run using force fields like Dreiding or General Amber Force Field (GAFF) to model the interatomic forces. royalsocietypublishing.org
Computational Prediction of Enzymatic Hydrolysis Sites
This compound is designed as a prodrug that is intended to be hydrolyzed in the colon by bacterial sulfatases to release the active prednisolone. Computational methods can be employed to predict the sites of enzymatic cleavage. This typically involves molecular docking simulations where the substrate (Prednisolone 21-Sulfate) is placed into the active site of a model sulfatase enzyme.
The analysis of the binding pose and the interactions between the substrate and the key amino acid residues in the enzyme's active site can help to rationalize the observed metabolic pathway. The S1 family of sulfatases, for instance, possesses a conserved sulfate binding region. nih.gov Computational models of these enzymes can be used to assess the binding affinity and the orientation of Prednisolone 21-Sulfate within the active site. A favorable binding mode that places the sulfate ester in proximity to the catalytic residues of the sulfatase would strongly suggest that this is a viable site for hydrolysis. Computational analysis of bacterial sulfatases can aid in identifying the specific enzymes responsible for the activation of this prodrug. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. In a purely theoretical context, QSAR can be used to understand how variations in the molecular structure of steroids affect their properties, independent of a specific pharmacological endpoint.
For a series of steroid sulfates, QSAR models could be developed to predict properties such as membrane permeability, solubility, or susceptibility to enzymatic hydrolysis based on a set of calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobicity (e.g., logP). For instance, a QSAR study on estradiol (B170435) derivatives has been used to develop models for the inhibition of steroid sulfatase. researchgate.net Similarly, QSAR models could be constructed for Prednisolone 21-Sulfate and related compounds to predict their rate of hydrolysis by different sulfatases. These models can help in the design of new prodrugs with optimized activation kinetics.
Future Directions in Prednisolone 21 Sulfate Sodium Salt Research
Emerging Analytical Technologies for Steroid Conjugate Characterization
The accurate characterization of steroid conjugates like Prednisolone (B192156) 21-Sulfate Sodium Salt is fundamental to understanding their biological roles. The field is rapidly moving beyond traditional analytical methods, embracing novel technologies that offer enhanced sensitivity, specificity, and structural elucidation capabilities.
Mass spectrometry (MS) remains at the forefront of these advancements. Techniques such as high-resolution mass spectrometry (HR-MS) are crucial for determining the precise chemical formula of steroid sulfates. acs.org Tandem mass spectrometry (MS/MS or MSn) provides detailed structural information by analyzing fragmentation patterns. acs.orgnih.gov The coupling of gas chromatography (GC) and liquid chromatography (LC) with MS has been a cornerstone of steroid analysis. nih.govnih.gov More recently, LC-MS/MS has emerged as a preferred method for its ability to analyze intact steroid conjugates with high sensitivity and specificity, overcoming some of the limitations of GC-MS which often requires derivatization. nih.govnih.gov
Innovations in separation techniques are also proving pivotal. Online in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS offers a sensitive and automated method for the simultaneous determination of multiple sulfated steroids in biological samples. mdpi.com Furthermore, the development of novel solid-phase extraction (SPE) materials, such as molecularly imprinted polymers (MIPs), allows for highly selective extraction and purification of target steroid molecules. rsc.org For the challenging separation of structurally similar steroid isomers, High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) coupled with MS is showing promise. acs.org
The table below summarizes some of the emerging analytical technologies and their applications in the characterization of sulfated steroids.
| Analytical Technology | Application in Steroid Conjugate Characterization | Key Advantages |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of precise chemical formula. | High mass accuracy. |
| Tandem Mass Spectrometry (MS/MS, MSn) | Structural elucidation through fragmentation analysis. | Detailed structural information. |
| Online In-Tube Solid-Phase Microextraction (IT-SPME)-LC-MS/MS | Automated extraction and sensitive quantification of multiple sulfated steroids. | High sensitivity, automation. |
| Molecularly Imprinted Polymers (MIPs) in SPE | Selective extraction and purification of target steroids. | High selectivity. |
| High-Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS)-MS | Separation of structurally similar or isomeric steroids. | Enhanced separation of isomers. |
Synthetic Innovations for Complex Sulfated Steroids
The synthesis of complex sulfated steroids, including Prednisolone 21-Sulfate Sodium Salt, is crucial for generating reference standards for analytical studies and for exploring their potential therapeutic applications. Research in this area is focused on developing more efficient, selective, and scalable synthetic methodologies.
This compound has been synthesized as a potential colon-specific prodrug of prednisolone. nih.govnih.gov The rationale behind this is that the hydrophilic sulfate (B86663) group restricts absorption in the upper gastrointestinal tract. Upon reaching the colon, bacterial sulfatases can hydrolyze the sulfate ester, releasing the active drug, prednisolone. nih.govnih.gov In rat models, this compound was shown to be stable in the stomach and small intestine, with prednisolone being released in the cecal contents. nih.govnih.gov
Broader synthetic innovations in the field of sulfated steroids include the development of novel sulfating agents and strategies. While traditional methods often involve the use of a sulfur trioxide-pyridine complex, newer approaches are being explored. For instance, the development of sulfamate-based derivatives has led to potent inhibitors of steroid sulfatase (STS), the enzyme responsible for cleaving the sulfate group. nih.govnih.gov These inhibitors often feature a modified steroid core to modulate their biological activity. nih.gov The synthesis of non-steroidal STS inhibitors based on various chemical scaffolds is also a significant area of research, aiming to create drug candidates with improved clinical applicability. nih.gov
The following table highlights some of the key synthetic strategies for sulfated steroids.
| Synthetic Strategy | Description | Application Example |
| Prodrug Design | Attachment of a sulfate group to a parent drug to alter its pharmacokinetic properties. | Synthesis of this compound for colon-specific delivery. nih.govnih.gov |
| Novel Sulfating Agents | Development of new reagents for the efficient and selective sulfation of steroids. | Use of sulfamoylating agents to create potent STS inhibitors. nih.govnih.gov |
| Scaffold Modification | Alteration of the steroid nucleus or development of non-steroidal mimics. | Synthesis of non-steroidal STS inhibitors to reduce estrogenic side effects. nih.gov |
Theoretical Exploration of Novel Applications in Chemical Biology
The unique physicochemical properties of this compound and other sulfated steroids open up avenues for their theoretical application as tools in chemical biology. While direct experimental evidence for some of these applications may still be emerging, their potential is significant.
One major area of exploration is the development of chemical probes to study the activity and localization of sulfatase enzymes. For example, turn-on fluorescent probes based on a coumarin (B35378) framework have been synthesized to visualize intracellular steroid sulfatase activity. rsc.org These probes are designed to be non-fluorescent until the sulfate group is cleaved by a sulfatase, at which point they release a fluorescent reporter. Such probes could be adapted using the prednisolone scaffold to specifically study the enzymes that process Prednisolone 21-Sulfate.
Furthermore, the inherent biological activities of some sulfated steroids suggest their potential as signaling molecules in their own right. wikipedia.org For instance, certain sulfated steroids act as neurosteroids, modulating the activity of ion channels in the brain. wikipedia.org While the specific biological activity of this compound is not yet fully elucidated, its structure warrants investigation into its potential to interact with specific cellular targets beyond its role as a prednisolone prodrug. The discovery of highly hydroxylated and sulfated steroids from marine organisms with unique bioactivities further supports the idea that the sulfate group can confer novel biological functions. nih.gov
The table below outlines some theoretical applications of this compound in chemical biology.
| Theoretical Application | Description | Potential Research Direction |
| Activity-Based Probes | Design of probes that become fluorescent or reactive upon enzymatic cleavage of the sulfate group. | Development of a Prednisolone 21-Sulfate-based probe to identify and characterize specific sulfatases. |
| Novel Signaling Molecules | Investigation of the direct interaction of Prednisolone 21-Sulfate with cellular proteins and receptors. | Exploring potential neuro-modulatory or anti-inflammatory effects of the intact sulfated compound. |
| Tools for Studying Drug Delivery | Utilization as a model compound to study the mechanisms of colon-specific drug delivery. | Investigating the specific bacterial sulfatases and transport mechanisms involved in its colonic activation. |
Integration of Omics Technologies for Systems-Level Understanding of Sulfation (Excluding human applications)
To gain a comprehensive understanding of the roles of this compound and sulfation pathways in general, a systems-level approach is necessary. The integration of various "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy to unravel the complexity of steroid sulfation in non-human models.
By integrating metabolomic data with transcriptomic and proteomic data, it is possible to identify the specific genes and proteins (e.g., sulfotransferases, sulfatases, and transporters) that are regulated in response to the administration of a sulfated steroid. For example, studies in rodent models have shown that the expression of certain sulfotransferases and efflux transporters can be co-regulated. nih.gov Furthermore, studying sulfation pathways in organisms like nematodes can provide insights into the conserved genetic and metabolic aspects of these pathways. nih.gov This integrated "omics" approach will be crucial for building predictive models of steroid sulfation and for understanding its systemic effects in a non-human context.
The table below details the role of different omics technologies in understanding sulfation pathways.
| Omics Technology | Role in Sulfation Research (Non-Human) | Example Application |
| Metabolomics (Steroidomics) | Comprehensive profiling of sulfated and non-sulfated steroids. | Mapping the metabolic fate of Prednisolone 21-Sulfate in a rat model. |
| Transcriptomics | Analysis of gene expression changes in response to sulfated steroids. | Identifying the upregulation of sulfotransferase genes in a mouse model. |
| Proteomics | Quantification of protein expression levels (e.g., sulfatases, transporters). | Identifying the specific sulfatase enzymes present in the colon of a pig model. |
| Genomics | Studying the genetic basis of sulfation pathways. | Investigating the conserved sulfation pathway genes in nematodes. nih.gov |
Q & A
Q. What are the optimal reaction conditions for synthesizing Prednisolone 21-Sulfate Sodium Salt with high purity?
The synthesis of this compound requires precise control of reaction parameters. Key steps include sulfation at the 21-position of prednisolone, followed by sodium salt formation to enhance solubility. Critical conditions include maintaining a pH range of 7.0–8.5 and temperatures between 20–25°C to prevent side reactions and ensure high yield (>85%) . Post-synthesis purification via column chromatography or recrystallization is recommended. Analytical techniques like HPLC (with UV detection at 240 nm) or TLC (using silica gel plates) should validate purity (>98%) .
Q. Which analytical techniques are recommended for characterizing this compound?
A multi-modal approach is essential:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by analyzing characteristic peaks (e.g., sulfate ester proton at δ 4.2–4.5 ppm in H NMR) .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Verify molecular weight (462.49 g/mol) and detect impurities using a C18 column with a methanol-water gradient .
- Elemental Analysis: Validate sodium content (≈5.0% w/w) and sulfur (≈6.9% w/w) to confirm stoichiometry .
Q. How should this compound be stored to maintain stability?
Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis of the sulfate ester group. Stability studies show <2% degradation over 12 months under these conditions. For short-term use, room temperature (20–25°C) is acceptable for ≤7 days .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data regarding corneal penetration of this compound?
Discrepancies in ocular penetration data often arise from variability in corneal integrity (intact vs. damaged). To address this:
- Use ex vivo corneal models (e.g., porcine eyes) with controlled epithelial damage to mimic clinical scenarios .
- Quantify drug levels via LC-MS/MS, which offers sensitivity down to 0.1 ng/mL. Radiolabeled analogs (e.g., deuterated derivatives) can enhance traceability in distribution studies .
- Compare results across species (e.g., rabbits vs. primates) to assess translational relevance .
Q. What methodological approaches are suitable for identifying degradation products in this compound formulations?
Forced degradation studies under stress conditions (heat, light, pH extremes) can predict stability issues:
- Hydrolytic Degradation: Incubate at 40°C/75% RH for 4 weeks; monitor sulfate ester cleavage via ion-pair chromatography .
- Oxidative Stress: Expose to 3% HO; use HPLC-DAD-ESI-MS to identify sulfonic acid derivatives (m/z 479.1) .
- Photodegradation: Use a xenon lamp (ICH Q1B guidelines) and track UV spectral shifts (λmax 247 nm) .
Q. How can researchers design experiments to evaluate the anti-inflammatory efficacy of this compound in comparison to other corticosteroids?
- In Vitro Models: Measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in LPS-stimulated macrophages. Use EC values for potency comparisons .
- In Vivo Models: Employ a carrageenan-induced rat paw edema assay. Administer the compound topically (0.1–1.0% w/v) and compare edema reduction vs. dexamethasone or prednisolone phosphate .
- Mechanistic Studies: Perform RNA-seq to identify differentially expressed genes in NF-κB or MAPK pathways .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Quality-by-Design (QbD): Optimize critical process parameters (CPPs) like reaction time and mixing speed via factorial design experiments .
- In-Line Monitoring: Use PAT tools (e.g., FTIR spectroscopy) to track sulfation efficiency in real time .
- Strict Raw Material Controls: Source prednisolone with ≥99.5% purity and validate sulfate donor reagents (e.g., sulfur trioxide complexes) via titration .
Methodological Notes
- Contradiction Analysis: When conflicting data arise (e.g., solubility vs. bioavailability), employ orthogonal assays (e.g., equilibrium solubility vs. Franz cell permeation) to isolate variables .
- Regulatory Compliance: Follow ICH Q3A/B guidelines for impurity profiling and USP <621> for chromatographic method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
